Octanoyl coenzyme A lithium salt hydrate

Catalog No.
S3470413
CAS No.
324518-20-9
M.F
C29H51LiN7O18P3S
M. Wt
917.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octanoyl coenzyme A lithium salt hydrate

CAS Number

324518-20-9

Product Name

Octanoyl coenzyme A lithium salt hydrate

IUPAC Name

lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-[[3-(2-octanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate

Molecular Formula

C29H51LiN7O18P3S

Molecular Weight

917.7 g/mol

InChI

InChI=1S/C29H50N7O17P3S.Li.H2O/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36;;/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44);;1H2/q;+1;/p-1/t18-,22-,23-,24?,28-;;/m1../s1

InChI Key

IPSMFNYZOJIHQV-WLJQAKOVSA-M

SMILES

[Li+].CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O

Canonical SMILES

[Li+].CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O

Isomeric SMILES

[Li+].CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O

Function

Octanoyl coenzyme A lithium salt hydrate (Octanoyl-CoA) is a molecule involved in several biochemical processes. It acts as a carrier molecule for a specific fatty acid group, octanoic acid, which has eight carbon atoms.

Here are some sources for this information:

  • Sigma-Aldrich:
  • Cayman Chemical)

Ghrelin O-Acylation

One specific area of research involving Octanoyl-CoA is its role in the modification of a hormone called ghrelin. Ghrelin is known to stimulate appetite and is involved in regulating energy balance. Octanoyl-CoA acts as a donor molecule in the process of attaching octanoic acid to ghrelin, a process known as O-acylation. This modification affects the biological activity of ghrelin.

Here is a source for this information:

  • Sigma-Aldrich:

Research Applications

Due to its involvement in ghrelin modification and other biochemical processes, Octanoyl-CoA is used in various scientific research applications. These applications include:

  • Studying the regulation of appetite and food intake
  • Investigating the mechanisms of energy balance and metabolism
  • Understanding the role of ghrelin in various physiological processes

Octanoyl coenzyme A lithium salt hydrate is a biochemical compound with the molecular formula C29H51LiN7O18P3S. It is a derivative of octanoic acid and plays a crucial role in metabolic processes as an acyl group carrier. This compound is particularly significant in the acylation of various substrates, including proteins and lipids, which are essential for numerous biological functions .

Octanoyl-CoA functions as a carrier molecule within cells, delivering the octanoyl group to specific enzymes involved in fatty acid metabolism. The thiol group of CoA forms a thioester bond with the octanoyl chain, allowing for its efficient transfer to enzymes. The specific mechanism of action depends on the target enzyme and the metabolic pathway involved.

For instance, Octanoyl-CoA can be used to study enzymes involved in:

  • Fatty acid β-oxidation: Breakdown of fatty acids for energy production.
  • Ketogenesis: Production of ketone bodies in the liver during starvation.
  • Potential irritant: May cause irritation upon contact with skin or eyes [].
  • Proper disposal: Follow institutional guidelines for disposal of biological materials.
, primarily involving acylation. One notable reaction is the transfer of the octanoyl group to substrates such as proteins or other biomolecules, facilitating their modification. The general reaction can be represented as follows:

Substrate+Octanoyl coenzyme A lithium salt hydrateAcylated Substrate+Coenzyme A\text{Substrate}+\text{Octanoyl coenzyme A lithium salt hydrate}\rightarrow \text{Acylated Substrate}+\text{Coenzyme A}

This process is vital in metabolic pathways, particularly in fatty acid metabolism and energy production .

The biological activity of octanoyl coenzyme A lithium salt hydrate is closely linked to its role as an acyl donor. It is involved in the modification of ghrelin, a peptide hormone that regulates appetite and energy balance. The octanoylation of ghrelin enhances its biological activity, making it more effective in signaling mechanisms related to hunger and metabolism . Additionally, this compound plays a role in the metabolism of medium-chain fatty acids, contributing to energy production within cells.

Several methods exist for synthesizing octanoyl coenzyme A lithium salt hydrate. Common approaches include:

  • Enzymatic Synthesis: Utilizing specific enzymes that catalyze the formation of octanoyl coenzyme A from octanoic acid and coenzyme A.
  • Chemical Synthesis: Involves the direct coupling of octanoic acid with coenzyme A derivatives under controlled conditions to yield the lithium salt form.
  • Extraction from Biological Sources: Isolation from organisms that naturally produce this compound during fatty acid metabolism .

Octanoyl coenzyme A lithium salt hydrate has various applications in biochemical research and medicine:

  • Metabolic Studies: Used to investigate metabolic pathways involving medium-chain fatty acids.
  • Pharmaceutical Research: Serves as a tool for studying ghrelin function and related metabolic disorders.
  • Biotechnology: Employed in enzyme assays and studies focused on acylation processes .

Research on interaction studies involving octanoyl coenzyme A lithium salt hydrate indicates its significant role in metabolic pathways. It interacts with various enzymes and substrates, influencing their activity and stability. For instance, its interaction with ghrelin enhances the peptide's efficacy in metabolic signaling pathways. Additionally, studies have shown that this compound can affect lipid metabolism by modulating enzyme activities related to fatty acid oxidation .

Octanoyl coenzyme A lithium salt hydrate shares structural and functional similarities with several other acyl-CoA derivatives. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Acetyl Coenzyme AC23H38N7O17P3SInvolved primarily in carbohydrate metabolism
Butyryl Coenzyme AC25H42N7O17P3SPlays a role in butyrate metabolism
Palmitoyl Coenzyme AC31H50N7O17P3SInvolved in long-chain fatty acid metabolism
Octanoyl Coenzyme A Lithium Salt HydrateC29H51LiN7O18P3SSpecifically enhances ghrelin activity; medium-chain fatty acid focus

Octanoyl coenzyme A lithium salt hydrate is unique due to its specific involvement in the acylation of ghrelin, differentiating it from other acyl-CoA derivatives that primarily participate in broader metabolic functions .

Dates

Modify: 2023-08-19

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